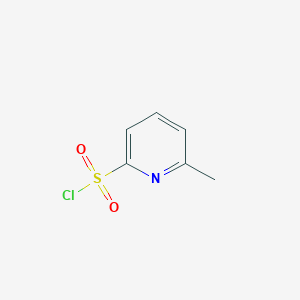
1-Benzylpiperazine
Übersicht
Beschreibung
1-Benzylpiperazine (BZP) is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . It has stimulant and euphoric properties and is commonly used as a recreational drug .
Synthesis Analysis
The synthesis of piperazine derivatives, including BZP, has been the subject of numerous studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of BZP is C11H16N2 . Its molecular weight is 176.2581 . The IUPAC Standard InChI is InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 .Chemical Reactions Analysis
The specific chemical reactions involving BZP are not detailed in the search results .Physical And Chemical Properties Analysis
BZP is a clear colorless to yellow liquid . It has a molecular weight of 176.3 g/mol . The substituted piperazines, including BZP, are dibasic amines with no stereoisomers .Wissenschaftliche Forschungsanwendungen
Molecular Imprinting
Molecularly imprinted polymers (MIPs) for 1-Benzylpiperazine (BZP) have been developed using both self-assembly and semi-covalent approaches . These MIPs are selective for BZP and can be used as an extraction and enrichment material, potentially serving as an on-site detection system .
Drug Analysis
1-Benzylpiperazine is often used in the analysis of illicit designer drugs . The MIPs developed for BZP can potentially be used for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .
Neurodevelopment Studies
Research has been conducted to understand the effects of exposure to 1-Benzylpiperazine during adolescence . This research helps in understanding the impact of such substances on neurodevelopment and potential long-term effects.
Acetylcholinesterase Inhibition
Compounds with benzylamine side chains, such as 1-Benzylpiperazine, have been shown to be active pharmacophoric groups for Acetylcholinesterase (AChE) inhibition . This makes them useful in the study and potential treatment of conditions like Alzheimer’s disease, where AChE plays a crucial role.
Multi-Target Directed Ligands Design
1-Benzylpiperazine has been used in the design of Multi-Target Directed Ligands (MTDLs) . These are compounds designed to interact with multiple targets, potentially increasing their therapeutic effectiveness.
Substance Use and Addiction Studies
1-Benzylpiperazine is often used in studies related to substance use and addiction . Understanding the effects of substances like BZP can help in the development of effective treatments for substance use disorders.
Wirkmechanismus
Target of Action
1-Benzylpiperazine (BZP) is a psychotropic compound that interacts with numerous different receptors, but the net effect produced more or less resembles that of an amphetamine-type drug . It has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .
Mode of Action
BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation . It also has actions on the dopamine and norepinephrine transporters, inducing these transporters to shuttle neurotransmitters out of neurons and deposit them in the extracellular space .
Biochemical Pathways
It is known that bzp affects the serotonergic and dopaminergic systems, which are involved in mood regulation, reward, and motivation . The increase in extracellular concentrations of these neurotransmitters can lead to changes in neuronal signaling and ultimately alter mood and behavior .
Pharmacokinetics
It is known that bzp is metabolized in the liver and excreted in the urine . The bioavailability of BZP is unknown .
Result of Action
The molecular and cellular effects of BZP’s action include increased concentrations of serotonin, dopamine, and norepinephrine in the extracellular space, leading to increased neuronal signaling . This can result in stimulant and euphoric effects, similar to those of amphetamines . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BZP. For example, the presence of other drugs or substances can affect the metabolism and action of BZP . Additionally, genetic factors such as polymorphisms in the enzymes responsible for BZP metabolism can also influence its effects .
Safety and Hazards
BZP has been associated with several health risks. It can cause severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . The more severe toxic effects include psychosis or adverse psychiatric events, renal toxicity, respiratory failure, hyperthermia, serotonin syndrome, rhabdomyolysis, and seizure .
Eigenschaften
IUPAC Name |
1-benzylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXEPZFOOTTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride) | |
| Record name | N-Benzylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022197 | |
| Record name | 1-Benzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperazine | |
CAS RN |
2759-28-6 | |
| Record name | 1-Benzylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Benzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UG152ZU0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the evidence that 1-benzylpiperazine has rewarding properties?
A2: [] Studies in rats have shown that 1-benzylpiperazine induces conditioned place preference, a behavioral paradigm indicative of a substance's rewarding potential. This suggests that 1-benzylpiperazine might be susceptible to abuse in humans.
Q2: What is the molecular formula and weight of 1-benzylpiperazine?
A2: 1-Benzylpiperazine has the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol.
Q3: Is there any spectroscopic data available for 1-benzylpiperazine?
A5: Yes, several studies have characterized 1-benzylpiperazine using spectroscopic techniques. For instance, gas chromatography-mass spectrometry (GC-MS) [, , , , , ] and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) [] have been employed to identify and quantify 1-benzylpiperazine in various matrices. Infrared (IR) spectroscopy [] can differentiate 1-benzylpiperazine from other similar compounds.
Q4: What are the commonly used methods to analyze 1-benzylpiperazine in biological samples?
A6: GC-MS [, , , , , ] and LC-ESI-MS [] are common techniques for analyzing 1-benzylpiperazine in biological samples like urine and plasma. These methods offer high sensitivity and selectivity, allowing for accurate quantification of 1-benzylpiperazine concentrations.
Q5: Are there any colorimetric tests available for 1-benzylpiperazine detection?
A7: While Simon's reagent [] is less sensitive for 1-benzylpiperazine compared to amphetamines, a newly developed color spot test using sodium 1,2-naphthoquinone-4-sulphonate (NQS) offers a rapid and selective method for preliminary screening of 1-benzylpiperazine in seized materials. []
Q6: What are the known toxic effects of 1-benzylpiperazine?
A8: [, , , , , , ] 1-Benzylpiperazine can cause a range of adverse effects, including agitation, anxiety, tachycardia, hypertension, seizures, and in severe cases, multiorgan failure. The severity of toxicity can vary depending on the dose, individual susceptibility, and co-ingestion with other substances, especially alcohol.
Q7: How is 1-benzylpiperazine metabolized in the body?
A10: [] Although specific metabolic pathways for 1-benzylpiperazine are not fully elucidated, it is believed to be primarily metabolized by cytochrome P450 enzymes, similar to many other drugs. Further metabolism might involve glucuronidation and/or sulfation.
Q8: Are there any known drug interactions with 1-benzylpiperazine?
A11: [, , ] While specific drug interaction studies are limited, co-ingestion of 1-benzylpiperazine with alcohol [, ] appears to increase the risk of certain adverse effects, like confusion and agitation, while potentially decreasing the likelihood of seizures. Caution is advised when combining 1-benzylpiperazine with other substances, especially those with sympathomimetic or anticholinergic properties.
Q9: What are the quality control challenges associated with 1-benzylpiperazine-containing "party pills"?
A12: [] A major concern with 1-benzylpiperazine-containing "party pills" is the lack of quality control in their manufacture. Studies have revealed significant inconsistencies between the declared and actual contents of 1-benzylpiperazine and other substances like 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Moreover, the release kinetics of these substances from the pill formulations vary considerably between brands, posing significant risks to users who are unaware of the actual drug content and release profiles.
Q10: Are there any known alternatives or substitutes for 1-benzylpiperazine in "party pills"?
A13: [, ] Following the ban on 1-benzylpiperazine in some countries, manufacturers of "party pills" started incorporating other substances like dimethylamylamine (DMAA). DMAA, a synthetic stimulant, poses its own set of health risks. This highlights the continuous emergence of novel psychoactive substances as substitutes for banned compounds, posing ongoing challenges for public health and regulatory agencies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3395239.png)



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3395259.png)



![1,4-Dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B3395284.png)
